![molecular formula C13H18N4O3 B2799773 N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide CAS No. 2097890-67-8](/img/structure/B2799773.png)
N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is a sophisticated organic molecule that is utilized across various scientific fields due to its unique structural features and reactivity. The compound belongs to the class of organic chemicals known as pyrrolidines, which are characterized by a five-membered ring containing nitrogen. The specific structure of this compound, featuring the 2-methylpyrimidin-4-yl group attached to a pyrrolidine ring, confers it specific chemical and biological properties that are exploited in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" involves multiple steps, typically starting with the preparation of the pyrrolidine ring, followed by the introduction of the 2-methylpyrimidin-4-yl group. The synthetic route can be summarized as follows:
Formation of the Pyrrolidine Ring: : This can be achieved via the reduction of pyrrolidinone or through a cyclization reaction involving appropriate starting materials like amino alcohols or amino acids.
Introduction of the Pyrimidinyl Group: : This step often involves the nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a suitable electrophile such as 2-methylpyrimidin-4-chloride under basic conditions.
Formation of the Oxoethyl Linker: : This step involves the acylation of the secondary amine with an oxoethyl group, often using reagents such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial-scale production of this compound often employs similar steps but with optimized reaction conditions to maximize yield and purity. Common practices include the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of robust purification techniques like crystallization or chromatography to ensure the final product meets stringent quality specifications.
化学反应分析
"N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is capable of undergoing various chemical reactions due to its functional groups.
Types of Reactions
Oxidation: : The compound can be oxidized under controlled conditions, often using oxidizing agents such as hydrogen peroxide or permanganates, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction reactions, typically employing reagents like lithium aluminum hydride, can convert carbonyl groups to alcohols or amines.
Substitution: : The pyrrolidine nitrogen and the methylene carbon adjacent to the carbonyl group are active sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), alkyl halides for nucleophilic substitution
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, reduced alcohols or amines, and substituted pyrrolidine derivatives.
科学研究应用
"N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is utilized in various scientific fields, reflecting its versatile chemical properties.
Chemistry
In organic synthesis, the compound is used as an intermediate in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound's structure allows it to interact with biological targets, making it a useful tool in medicinal chemistry. It is investigated for its potential as a drug candidate due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used as a precursor in the manufacture of specialty chemicals. Its stability and reactivity make it suitable for producing high-performance materials.
作用机制
The mechanism by which "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" exerts its effects involves its interaction with molecular targets such as enzymes or receptors.
Molecular Targets and Pathways
The compound may bind to specific enzyme active sites, inhibiting or modulating their activity. Pathways involved could include signal transduction pathways where the compound acts as a modulator, either enhancing or suppressing particular cellular responses.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives and pyrimidinyl-substituted compounds, such as:
N-(2-{3-[(2-pyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
N-(2-{3-[(2-methylthiazol-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
Highlighting Uniqueness
What sets "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" apart is its unique combination of functional groups, which confer specific reactivity and interaction profiles, making it particularly valuable in targeted drug design and synthesis.
属性
IUPAC Name |
N-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9-14-5-3-12(16-9)20-11-4-6-17(8-11)13(19)7-15-10(2)18/h3,5,11H,4,6-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDJISLQPPVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)
![3-Fluoro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2799692.png)
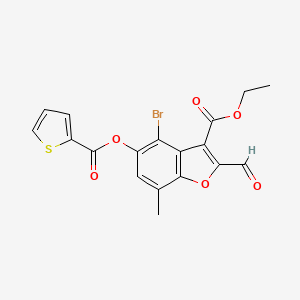
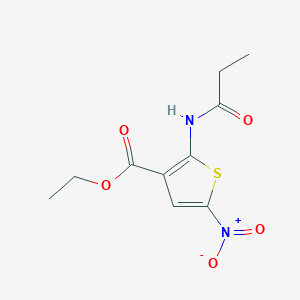
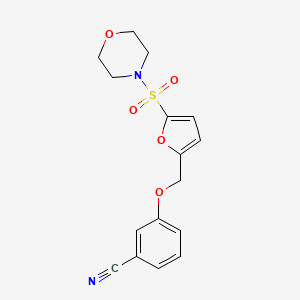
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2799697.png)
![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)
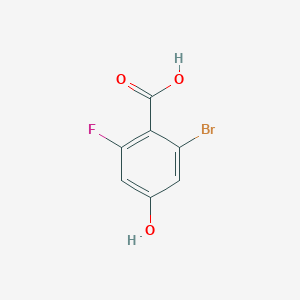
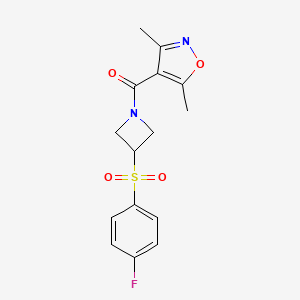

![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)
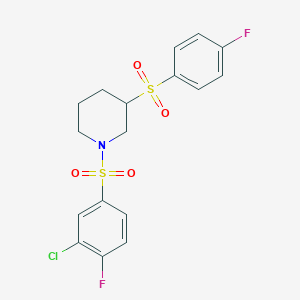
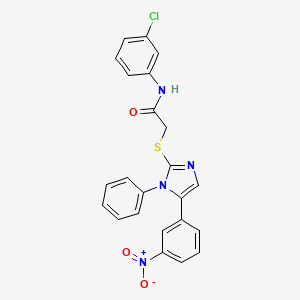
![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2799713.png)
